molecular formula C23H21FN6O3 B2501831 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921859-49-6

8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2501831
CAS RN: 921859-49-6
M. Wt: 448.458
InChI Key: IETQYNOOPVSFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a xanthine derivative that has been studied for its molecular structure and intermolecular interactions. The molecule crystallizes in the P-1 space group and exhibits a layered crystal packing pattern. The molecular sheets are primarily formed by hydrogen bonds and are stabilized predominantly through electrostatic energy contributions. These sheets are interconnected with other similar sheets via different stacking motifs, with a significant contribution from dispersion energy components .

Synthesis Analysis

Although the specific synthesis of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is not detailed in the provided papers, a related compound, 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized from the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine. This process may offer insights into the synthetic pathways that could be employed for the synthesis of similar triazole and purine derivatives .

Molecular Structure Analysis

The molecular structure of the related compound 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of X-ray crystallography and theoretical methods, including density functional theory (DFT) calculations. The optimized geometry from DFT calculations was found to well reproduce the crystal structure, and the theoretical vibrational frequencies showed good agreement with experimental values . This approach could be applied to analyze the molecular structure of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione.

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione. However, the study of intermolecular interactions and the molecular structure of similar compounds can provide valuable information on the reactivity and potential chemical transformations of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione can be inferred from the quantitative analysis of its intermolecular interactions. The anisotropic distribution of interaction energies, including coulombic and dispersion forces, along different directions in the crystal lattice suggests that this class of molecules could have interesting applications in the design of new materials. The electrostatic potential map and energy framework provide further insight into the properties of the molecule . Additionally, the nonlinear optical properties of the related compound 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, which could imply similar properties for the compound .

Scientific Research Applications

Chiral Discrimination and Molecular Interactions

  • The study by Bereznitski et al. (2002) explored the chiral discrimination capabilities of amylose tris(3,5-dimethylphenyl)carbamate for enantiomers, focusing on the interaction mechanisms such as hydrogen bonding and inclusion in the stationary phase. This research contributes to understanding the separation processes of chiral molecules, potentially including complex structures like the specified triazole derivative (Bereznitski et al., 2002).

Synthesis and Structural Analysis

  • Ahmed et al. (2020) reported on the synthesis and X-ray characterization of triazole derivatives with α-ketoester functionality, analyzing π-hole tetrel bonding interactions. This work provides insights into the synthesis routes and molecular interactions of triazole derivatives, which could be applicable to the synthesis and analysis of the specified chemical (Ahmed et al., 2020).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This suggests that triazole derivatives, including the specified compound, could have potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Fluoroquinolones Synthesis

  • Fulloon and Wentrup (2009) investigated the synthesis of fluoroquinolones from imidoylketenes and iminopropadienones, indicating the role of triazole derivatives in the synthesis of fluoroquinolones, which are important in pharmaceutical chemistry (Fulloon & Wentrup, 2009).

Novel Synthesis of Heterocycles

  • Badrey and Gomha (2012) explored the synthesis of heterocycles through the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, leading to the production of triazine and triazepine derivatives. This research highlights the versatility of triazole derivatives in synthesizing novel heterocyclic compounds with potential anti-tumor properties (Badrey & Gomha, 2012).

properties

IUPAC Name

8-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3/c1-4-33-16-11-9-14(10-12-16)19-25-26-22-29(13-15-7-5-6-8-17(15)24)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQYNOOPVSFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752663

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.